

Diphenyl(trimethylsilyl)phosphine chemical properties

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Compound of Interest

Compound Name: *Diphenyl(trimethylsilyl)phosphine*

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An In-Depth Technical Guide to **Diphenyl(trimethylsilyl)phosphine**: Properties, Reactivity, and Applications

Introduction

Diphenyl(trimethylsilyl)phosphine, $(C_6H_5)_2PSi(CH_3)_3$, is a versatile organophosphorus reagent that has become an invaluable tool for researchers in organic synthesis, organometallic chemistry, and materials science. As a member of the silylphosphine family, its utility is primarily derived from the reactivity of the phosphorus-silicon (P-Si) bond. This bond is readily cleaved, making the compound an excellent and convenient precursor for the diphenylphosphino moiety $[(C_6H_5)_2P^-]$, which can be transferred to a wide range of electrophilic substrates. Compared to using highly reactive and often pyrophoric reagents like lithium diphenylphosphide or diphenylphosphine itself, **diphenyl(trimethylsilyl)phosphine** offers a more manageable and "user-friendly" alternative for introducing the diphenylphosphino group.

[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **diphenyl(trimethylsilyl)phosphine**, with a focus on the mechanistic principles that govern its utility. It is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in research and development.

Physicochemical and Spectroscopic Profile

Diphenyl(trimethylsilyl)phosphine is a liquid at room temperature with physical properties that necessitate careful handling, particularly its flammability.[2]

Physical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ PSi	[3]
Molecular Weight	258.37 g/mol	[2]
Appearance	Liquid	[2]
Density	1.009 g/mL at 25 °C	[2]
Boiling Point	119-120 °C at 0.2 mmHg	[2]
Refractive Index (n _{20/D})	1.603	[2]
Flash Point	10 °C (50 °F) - closed cup	

Structural and Spectroscopic Data

The key structural feature is the P-Si bond, which has a typical length in the range of 2.24-2.25 Å in related silylphosphines.[4] This bond is weaker than a P-C or Si-C bond, contributing to its chemical lability.

Spectrum Type	Key Features and Typical Chemical Shifts (δ)
^1H NMR	Phenyl protons (C_6H_5): multiplet in the range of δ 7.0-7.5 ppm. Trimethylsilyl protons ($\text{Si}(\text{CH}_3)_3$): singlet around δ 0.3 ppm, often showing coupling to the ^{31}P nucleus.
^{31}P NMR	A single resonance typically observed in the high-field region, around δ -251 ppm for the related tris(trimethylsilyl)phosphine.[5]
^{13}C NMR	Phenyl carbons: multiple signals in the aromatic region (δ 120-140 ppm). Trimethylsilyl carbons: a single signal in the aliphatic region.
FT-IR	Characteristic absorptions for P-Si, Si-C, and aromatic C-H bonds.

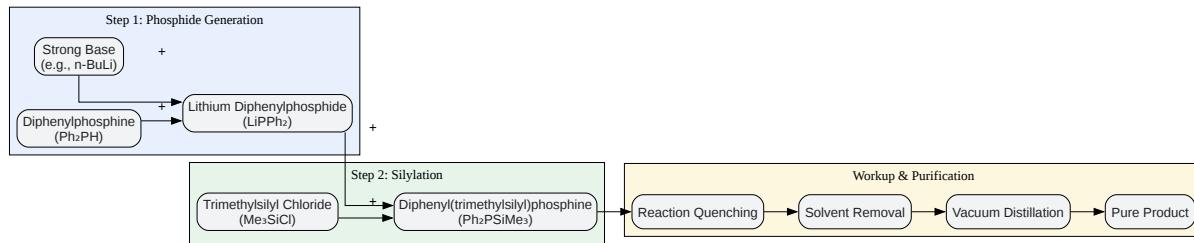
Spectroscopic data for **diphenyl(trimethylsilyl)phosphine** is available from various databases.[3][6][7]

Synthesis and Purification

The most common and efficient synthesis of **diphenyl(trimethylsilyl)phosphine** involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride. This method relies on the nucleophilic substitution at the silicon center by the phosphide anion.

General Synthetic Workflow

The synthesis can be visualized as a two-step process, often performed in a single pot: first, the generation of the diphenylphosphide anion, followed by its reaction with the silylating agent.



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Caption: General workflow for the synthesis of **Diphenyl(trimethylsilyl)phosphine**.

Detailed Experimental Protocol

CAUTION: This reaction must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Alkylolithium reagents are pyrophoric, and the product is flammable and air/moisture sensitive.

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
- Reagent Preparation: In the flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).
- Phosphide Generation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution via the dropping funnel. The solution will typically develop a deep orange or red color, indicating the formation of the lithium diphenylphosphide anion. Allow the mixture to stir at this temperature for 30 minutes.

- **Silylation:** Slowly add one equivalent of trimethylsilyl chloride to the cooled solution. The color of the solution will fade as the reaction proceeds.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Workup:** The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **diphenyl(trimethylsilyl)phosphine** as a clear liquid.^[2]

Core Reactivity and Mechanistic Insights

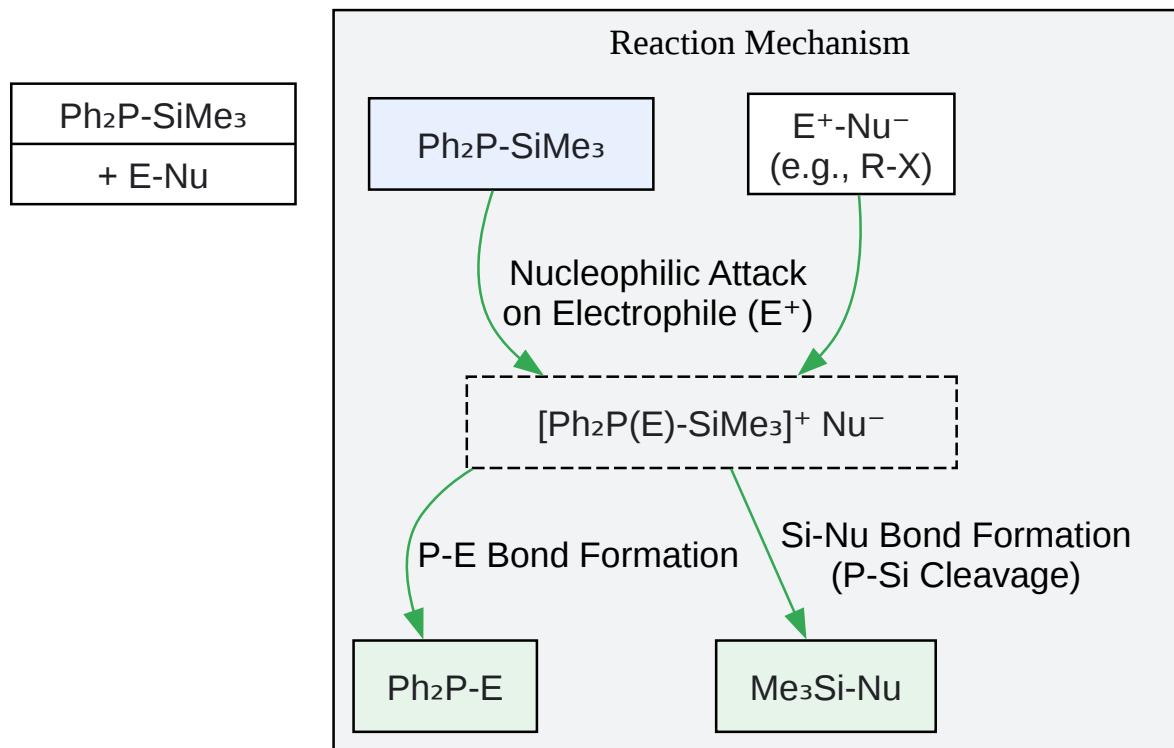
The synthetic utility of **diphenyl(trimethylsilyl)phosphine** is dominated by the cleavage of the P-Si bond. It serves as a convenient and storable source of the nucleophilic diphenylphosphide anion.

Role as a Diphenylphosphide Anion Synthon

The P-Si bond is polarized towards the phosphorus atom, making it susceptible to attack by both electrophiles and nucleophiles. This allows **diphenyl(trimethylsilyl)phosphine** to act as a synthetic equivalent (a "synthon") for the Ph_2P^- anion, which is otherwise generated from more hazardous reagents.

Reactions with Electrophiles

This is the most common application. The phosphorus atom acts as a nucleophile, attacking an electrophilic center and displacing the trimethylsilyl group, which is typically captured by a nucleophilic species.



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Caption: General mechanism for the reaction with an electrophile (E-Nu).

Protocol: Synthesis of a Tertiary Phosphine

- Under an inert atmosphere, dissolve **diphenyl(trimethylsilyl)phosphine** in an anhydrous solvent like THF.
- Add one equivalent of an alkyl halide (e.g., benzyl bromide).
- Stir the reaction at room temperature. The reaction progress can be monitored by ^{31}P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the new tertiary phosphine signal.
- Upon completion, the volatile byproduct (trimethylsilyl bromide) and the solvent can be removed under vacuum to yield the crude tertiary phosphine, which can be further purified if necessary. This reaction provides a straightforward route to various phosphine ligands.^[8]

Reactions with Protic Reagents

The P-Si bond is sensitive to moisture and alcohols. Protic reagents readily cleave the bond to generate diphenylphosphine (Ph_2PH) and a silylated byproduct. This reactivity underscores the need for anhydrous handling conditions.



This reaction can be a convenient *in situ* method for generating diphenylphosphine for subsequent reactions if desired.

Applications in Modern Synthesis

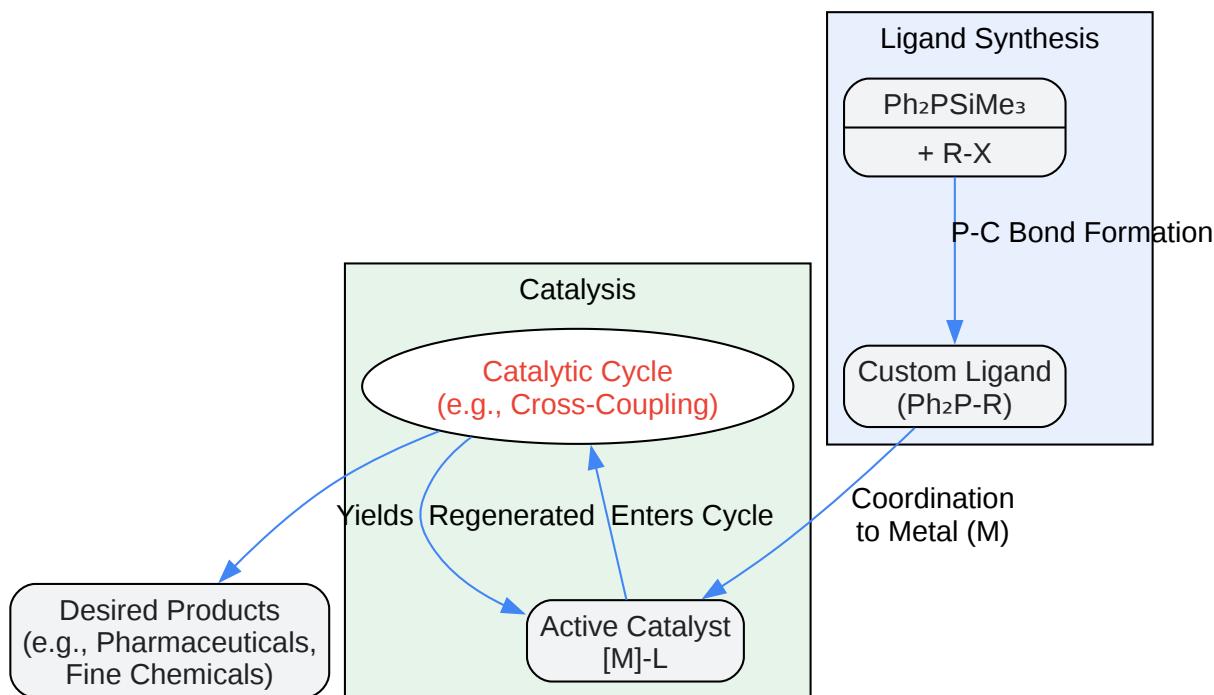
The unique reactivity of **diphenyl(trimethylsilyl)phosphine** makes it a valuable reagent in catalysis, drug discovery, and materials science.

Precursor to Phosphine Ligands for Catalysis

Phosphine ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts.^[9] **Diphenyl(trimethylsilyl)phosphine** is an excellent starting material for synthesizing a wide array of tertiary phosphine ligands. Its applications are prominent in various cross-coupling reactions.^[10]

- Suzuki-Miyaura Coupling
- Heck Reaction
- Buchwald-Hartwig Amination
- Sonogashira Coupling
- Negishi Coupling
- Stille Coupling

The ability to easily synthesize custom phosphine ligands from this reagent allows for the fine-tuning of catalyst performance for specific transformations, a key strategy in modern drug development and fine chemical synthesis.^{[11][12]}



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Caption: Role as a precursor to ligands for catalytic cycles.

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling **diphenyl(trimethylsilyl)phosphine**.

Hazard Information

Hazard Type	GHS Classification	Precautionary Codes
Physical	Highly Flammable Liquid and Vapor (Category 2)	H225
Health	Suspected of causing cancer, Causes skin/eye irritation, May cause respiratory irritation	H315, H319, H335, H351
Safety	Keep away from heat/sparks/open flames. Use non-sparking tools. Handle under inert gas.	P210, P233, P242, P280

Data sourced from aggregated GHS information and supplier safety data sheets.[\[3\]](#)

Handling and Storage Protocol

- Inert Atmosphere: Always handle **diphenyl(trimethylsilyl)phosphine** under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
- Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[\[13\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable liquids.[\[13\]](#)[\[14\]](#)
- Quenching and Disposal: Unused or waste material must be quenched carefully. Dilute the reagent with an inert, high-boiling solvent (e.g., toluene). Slowly add a less reactive alcohol like isopropanol while cooling the mixture. Once the reaction subsides, a more reactive alcohol like ethanol can be added, followed by water. Dispose of the resulting waste in accordance with local regulations.[\[1\]](#)

Conclusion

Diphenyl(trimethylsilyl)phosphine is a powerful and versatile reagent whose value lies in the controlled reactivity of its P-Si bond. It provides a safer and more convenient route to the diphenylphosphide moiety compared to traditional organometallic precursors. Its primary

application as a starting material for the synthesis of tertiary phosphine ligands makes it a cornerstone reagent in the development of advanced catalysts for cross-coupling reactions, which are fundamental to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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